![molecular formula C18H16N4 B14319828 7,8-Dimethyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline CAS No. 105689-01-8](/img/structure/B14319828.png)
7,8-Dimethyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dimethyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline is a complex organic compound with a unique structure that combines multiple aromatic rings and nitrogen-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7,8-Dimethyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoxaline derivatives, while reduction may yield dihydro derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 7,8-Dimethyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance of these materials.
Mecanismo De Acción
The mechanism of action of 7,8-Dimethyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Chloro-8,10-dimethyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline
- 7,8-Dimethyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline derivatives
Uniqueness
This compound stands out due to its specific substitution pattern and the presence of multiple functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
105689-01-8 |
|---|---|
Fórmula molecular |
C18H16N4 |
Peso molecular |
288.3 g/mol |
Nombre IUPAC |
7,8-dimethyl-3-phenyl-5,10-dihydropyridazino[4,3-b]quinoxaline |
InChI |
InChI=1S/C18H16N4/c1-11-8-15-16(9-12(11)2)20-18-17(19-15)10-14(21-22-18)13-6-4-3-5-7-13/h3-10,19H,1-2H3,(H,20,22) |
Clave InChI |
PXDUBQCGMDPGNB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)NC3=NN=C(C=C3N2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Di([1,1'-biphenyl]-4-yl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B14319749.png)
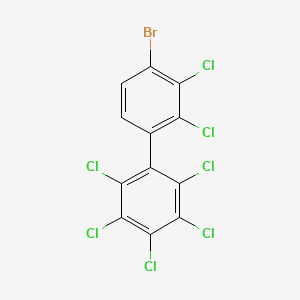
![3-Methyl-1-[1-(4-methylbenzene-1-sulfonyl)-1H-indol-4-yl]but-3-en-1-one](/img/structure/B14319759.png)
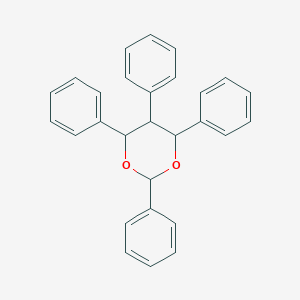
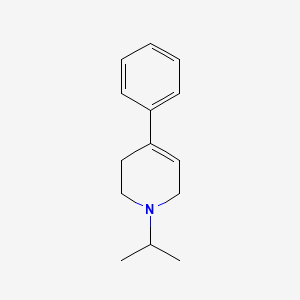
![N,N,1-Trimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B14319780.png)
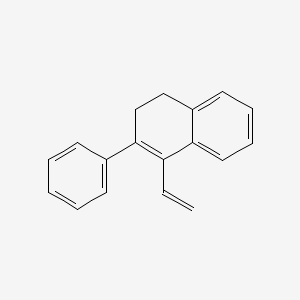
![N,N,N',N'-Tetrakis[(oxiran-2-yl)methyl]methanediamine](/img/structure/B14319800.png)
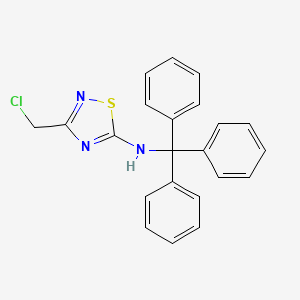
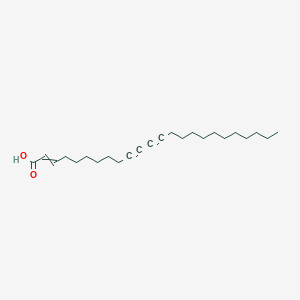
![1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B14319815.png)
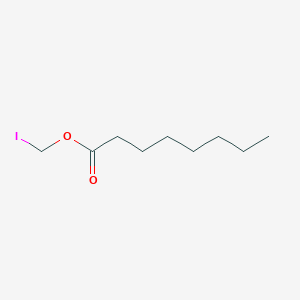
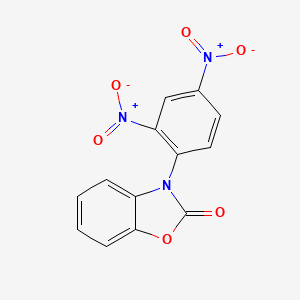
![2-[(2-Methyl-1H-indol-3-yl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B14319825.png)
